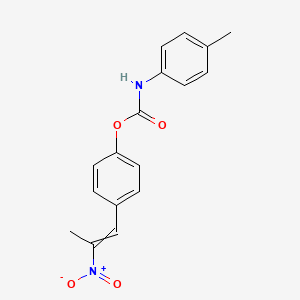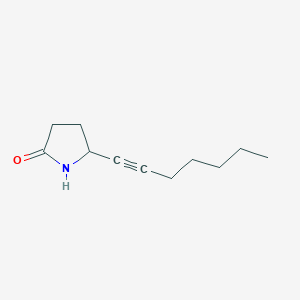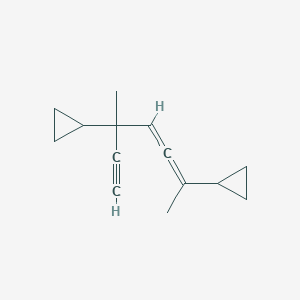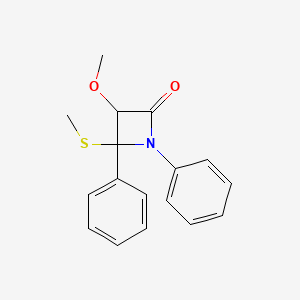
2,3-Di-tert-butoxynaphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Di-tert-butoxynaphthalene is an organic compound belonging to the class of ethers It is characterized by the presence of two tert-butoxy groups attached to the naphthalene ring at the 2 and 3 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Di-tert-butoxynaphthalene typically involves the Williamson Ether Synthesis. This method entails the reaction of 2,3-dihydroxynaphthalene with tert-butyl bromide in the presence of a strong base such as sodium hydride or potassium hydride. The reaction proceeds via an S_N2 mechanism, where the alkoxide ion formed from the deprotonation of the hydroxyl groups attacks the alkyl halide, resulting in the formation of the ether linkage .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of ether synthesis via the Williamson Ether Synthesis can be scaled up for industrial applications. This involves optimizing reaction conditions such as temperature, solvent choice, and reactant concentrations to achieve high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 2,3-Di-tert-butoxynaphthalene primarily undergoes nucleophilic substitution reactions due to the presence of the ether linkages. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alkyl halides and strong bases like sodium hydride or potassium hydride. The reaction typically occurs in an aprotic solvent such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO_4) or chromium trioxide (CrO_3) can be used to oxidize the naphthalene ring.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH_4) can be employed to reduce specific functional groups attached to the naphthalene ring.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions typically yield ethers, while oxidation reactions can produce quinones or other oxidized derivatives of naphthalene.
Wissenschaftliche Forschungsanwendungen
2,3-Di-tert-butoxynaphthalene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Research into its biological activity is ongoing, with studies exploring its potential as a bioactive compound.
Medicine: While not extensively studied for medicinal applications, its structural analogs have shown promise in drug development.
Industry: It is used in the production of specialty chemicals and materials, particularly in the development of polymers and advanced materials.
Wirkmechanismus
The mechanism of action of 2,3-Di-tert-butoxynaphthalene is primarily based on its ability to undergo nucleophilic substitution reactions. The tert-butoxy groups can act as leaving groups, allowing the compound to participate in various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Vergleich Mit ähnlichen Verbindungen
2,3-Dihydroxynaphthalene: The precursor to 2,3-Di-tert-butoxynaphthalene, it contains hydroxyl groups instead of tert-butoxy groups.
2,3-Dimethoxynaphthalene: Similar in structure but with methoxy groups instead of tert-butoxy groups.
2,3-Diethoxynaphthalene: Contains ethoxy groups, offering different reactivity and properties compared to tert-butoxy groups.
Uniqueness: this compound is unique due to the steric hindrance provided by the bulky tert-butoxy groups. This steric effect can influence its reactivity and stability, making it distinct from other similar compounds with smaller alkoxy groups.
Eigenschaften
CAS-Nummer |
61601-24-9 |
|---|---|
Molekularformel |
C18H24O2 |
Molekulargewicht |
272.4 g/mol |
IUPAC-Name |
2,3-bis[(2-methylpropan-2-yl)oxy]naphthalene |
InChI |
InChI=1S/C18H24O2/c1-17(2,3)19-15-11-13-9-7-8-10-14(13)12-16(15)20-18(4,5)6/h7-12H,1-6H3 |
InChI-Schlüssel |
OENSZBCVSJELOP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC1=CC2=CC=CC=C2C=C1OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(Propan-2-yl)disulfanyl]methyl thiocyanate](/img/structure/B14589562.png)


![4-[(2-Methylcyclohexyl)amino]-1H-isoindole-1,3(2H)-dione](/img/structure/B14589578.png)
![2-Azabicyclo[2.2.1]heptan-3-one, 4-(3-methoxyphenyl)-2-methyl-](/img/structure/B14589581.png)

![1-Pentanone, 2-[bis(methylthio)methylene]-1-(4-methoxyphenyl)-](/img/structure/B14589596.png)






![N-Hexyl-5-methylpyrazolo[1,5-A]pyrimidin-7-amine](/img/structure/B14589626.png)
